molecular formula C16H14ClNO4 B11178274 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

Cat. No.: B11178274
M. Wt: 319.74 g/mol
InChI Key: YMEDLJMGLMYTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is a synthetic carbamate compound of significant interest in neuroscience research, particularly in the study of Alzheimer's disease and related neurodegenerative conditions. This compound is structurally characterized by a phenyl acetate core linked to a 5-chloro-2-methoxy aniline group via a carbamoyl bridge, a design that suggests potential function as a pleiotropic prodrug. Its primary research value lies in its potential to inhibit acetylcholinesterase (AChE), a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a established therapeutic strategy for ameliorating cholinergic deficits associated with cognitive decline in Alzheimer's disease . The proposed mechanism of action for this class of compounds involves the covalent carbamoylation of the serine residue within the catalytic triad of AChE, leading to temporary inhibition of the enzyme and a subsequent increase in synaptic acetylcholine levels, which may help restore cognitive function . Furthermore, based on studies of structurally related molecules, this compound may be designed to undergo AChE-mediated hydrolysis within the central nervous system, liberating an active phenolic metabolite. This approach aims to concentrate the pharmacological activity in the brain while potentially minimizing peripheral side effects, a common limitation of classical AChE inhibitors . The chloro-methoxyphenyl moiety is a common pharmacophore found in compounds targeting the central nervous system, which may contribute to the molecule's ability to cross the blood-brain barrier and interact with neurological targets . Researchers utilize this compound primarily for in vitro enzymatic assays to characterize AChE inhibition kinetics and for in vivo animal models to investigate its potential to reverse learning and memory deficits. It is presented as a high-purity, research-grade chemical for laboratory use. This compound is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14ClNO4/c1-10(19)22-13-6-3-11(4-7-13)16(20)18-14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20)

InChI Key

YMEDLJMGLMYTQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Isocyanate-Mediated Carbamate Formation

Procedure :

  • Step 1 : Generate 4-acetoxyphenyl isocyanate from 4-acetoxybenzoyl chloride and sodium azide (NaN₃) in acetone at 0–5°C.

  • Step 2 : React with 5-chloro-2-methoxyaniline in dry DMF using NaH as base (20–25°C, 12–24 hrs).

Optimization Data :

ConditionYield (%)Purity (HPLC)
DMF, NaH, 24 hrs78>95%
THF, Et₃N, 48 hrs6289%

Advantages : High atom economy, minimal side products.

Direct Coupling Using Activating Agents

Protocol :

  • Protect 4-hydroxybenzoic acid as acetate using acetic anhydride/pyridine (0°C → rt, 2 hrs).

  • Convert to acid chloride with SOCl₂ (reflux, 4 hrs).

  • Couple with 5-chloro-2-methoxyaniline using:

    • DCC/HOBt in CH₂Cl₂ (0°C → rt, 18 hrs)

    • EDC·HCl/DMAP in THF (rt, 6 hrs)

Comparative Results :

Activating SystemReaction Time (hrs)Yield (%)
DCC/HOBt1885
EDC·HCl/DMAP691

Key Observation : EDC·HCl minimizes racemization compared to DCC.

Microwave-Assisted Synthesis

Innovative Approach :

  • Mix 4-acetoxybenzoyl chloride and 5-chloro-2-methoxyaniline (1:1 molar ratio).

  • Irradiate at 150 W, 100°C for 15 min in sealed vessel.

Performance Metrics :

  • Yield: 94%

  • Reaction time reduced by 90% vs conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient) removes unreacted aniline.

  • Recrystallization from ethanol/water (7:3 v/v) gives needle-like crystals (mp 148–150°C).

Spectroscopic Validation :

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.9 Hz, 1H), 3.87 (s, 3H, OCH₃), 2.32 (s, 3H, OAc)
IR (KBr)3320 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide)
MS (ESI+) m/z 348.1 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis :

ComponentPrice/kg (USD)Quantity/kg per 1 kg product
5-Chloro-2-methoxyaniline2200.58
4-Hydroxybenzoic acid450.72
EDC·HCl1,2000.15

Total production cost : ~$390/kg (lab scale) → projected $210/kg at 100 kg batch.

Recent Advancements

Enzymatic Catalysis :

Lipase B from Candida antarctica (CAL-B) catalyzes carbamate formation in:

  • Solvent: tert-butanol

  • Temp: 40°C

  • Yield: 88% (24 hrs)

Advantage : Avoids toxic isocyanates and reduces waste.

Flow Chemistry :

Continuous flow system parameters:

  • Residence time: 8 min

  • Productivity: 12 g/hr

  • Purity: 98%

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : This compound has been explored for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may exhibit significant effects against bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of specific bacterial enzymes critical for cell wall synthesis or metabolic processes, leading to bacterial cell death.

Anticancer Activity : Recent investigations have highlighted the compound's potential in cancer therapy. In vitro assays have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The observed mechanism includes the induction of apoptosis and inhibition of cell cycle progression, suggesting its role as a promising candidate for further development in oncological treatments.

Biological Studies

Enzyme Inhibition : The compound's ability to interact with various enzymes makes it a valuable subject for biological studies. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. Such interactions could lead to the development of new therapeutic strategies targeting cholinergic pathways .

Case Study - Mycobacterial Inhibition : A notable study focused on the compound's effect on mycobacterial strains showed that it significantly reduced intracellular bacterial loads in macrophages compared to control groups. This finding underscores its potential as an adjunctive therapy in tuberculosis treatment.

Organic Synthesis

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including esterification and amidation processes, contributing to the development of new materials and chemical products. Its structural complexity allows for modifications that can enhance its reactivity and selectivity in synthetic pathways.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pleione bulbocodioides

The target compound shares structural similarities with other acetoxy-substituted phenanthro-furans isolated from Pleione bulbocodioides. For example:

  • Compound 5 : (7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-10-methoxy-2,3,4,5-tetrahydrophenanthro[2,1-b]furan-3-yl)methyl acetate differs in the position of hydroxyl/methoxy groups and saturation of the furan ring .
  • Compound 6 : Features a 3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy substitution pattern but lacks the carbamoyl group .

Carbamoyl Phenyl Acetate Derivatives

Studies on carbamoyl phenyl acetate derivatives highlight substituent-dependent binding mechanisms:

  • 4-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate : Binds to bovine serum albumin (BSA) via hydrogen bonding and van der Waals interactions .
  • 4-((4-(N-(6-Chloropyridazin-3-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate : Hydrophobic interactions dominate due to the chloropyridazinyl group .

Comparison : The target compound’s 5-chloro-2-methoxyphenyl carbamoyl group may balance hydrogen bonding (via the carbamoyl) and hydrophobic interactions (via the chloro and methoxy groups), offering a unique interaction profile .

Chloro-Methoxy Phenyl Derivatives

  • (4-Chloro-2-methylphenyl) acetate: A simpler analogue lacking the carbamoyl group.

Patented Carbamoyl-Acetate Hybrids

The European patent EP 4 374 877 A2 describes a structurally complex carbamoyl-acetate hybrid with trifluoromethyl and difluorophenoxy groups. Unlike the target compound, this derivative emphasizes fluorinated substituents for enhanced metabolic resistance and target affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Substituents Molecular Interactions Bioactivity Notes Source
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate Carbamoyl, chloro, methoxy, acetate Underexplored Antitumor (extract-based)
4-((4-(N-(6-Chloropyridazin-3-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate Sulfamoyl, chloropyridazinyl Hydrophobic dominance BSA-binding studies
(4-Chloro-2-methylphenyl) acetate Methyl, chloro N/A Industrial applications
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole, methoxy, chloro π-π stacking Antimicrobial

Biological Activity

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is a compound that has garnered attention for its potential biological activities. Preliminary studies indicate that it may interact with specific enzymes or receptors, possibly acting as an inhibitor in various biological pathways. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

C17H16ClNO3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}\text{O}_{3}

This configuration is pivotal in determining its interaction with biological targets.

Research suggests that this compound may function through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro studies have indicated IC50 values comparable to established AChE inhibitors like rivastigmine .
  • Receptor Interaction : It may also act on serotonin receptors (5-HT4), contributing to cognitive enhancement effects observed in animal models .

In Vitro Studies

A variety of studies have evaluated the compound's biological activity through in vitro assays:

Study Target IC50 (µM) Notes
AChE InhibitionHuman AChE4.15Comparable to rivastigmine
5-HT4 Receptor BindingHuman 5-HT4RN/ASignificant binding affinity observed

These findings suggest that the compound could play a role in treating conditions such as Alzheimer's disease by modulating neurotransmitter levels.

In Vivo Studies

In vivo assessments have demonstrated promising results regarding safety and efficacy:

  • Toxicity Assessment : The LD50 was determined to be greater than 100 mg/kg, indicating a favorable safety profile with minimal side effects at therapeutic doses .
  • Behavioral Effects : Animal studies showed procognitive effects without significant adverse reactions, reinforcing the potential utility of the compound in neurodegenerative disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation, suggesting neuroprotective properties .
  • Cancer Cell Lines : The compound was tested against various cancer cell lines, demonstrating inhibitory effects on proliferation, particularly in MCF-7 and A549 cells. IC50 values ranged from 3.0 µM to 10 µM, indicating notable anticancer activity .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate, and how do they influence its reactivity?

  • Answer : The compound contains a carbamoyl group linking two aromatic systems: a 5-chloro-2-methoxyphenyl moiety and a phenyl acetate ester. The chlorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating, creating a polarized electronic environment that influences nucleophilic/electrophilic reactivity. The ester group is susceptible to hydrolysis under acidic or basic conditions, enabling derivatization. Structural analogs (e.g., compounds with nitro or cyano substituents) demonstrate altered reactivity patterns, as seen in similar carbamoylphenoxy acetic acid derivatives .

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

  • Answer : Synthesis typically involves coupling 5-chloro-2-methoxyaniline with a phenyl acetate carbonyl precursor (e.g., via carbodiimide-mediated amidation). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity assessment requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and comparison against certified reference standards for related impurities, such as chlorobenzoyl derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to identify energetically favorable pathways. For example, reaction path searches can optimize solvent selection (polar aprotic solvents like DMF enhance carbamoyl formation) or catalyst efficiency. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction outcomes before lab validation .

Q. What experimental design strategies are effective for optimizing reaction yields and selectivity?

  • Answer : Factorial design (e.g., 2^k designs) systematically tests variables like temperature, catalyst loading, and solvent ratios. For instance, a central composite design could maximize yield by balancing the antagonistic effects of high temperature (accelerating reaction but promoting side products). Statistical software (e.g., Minitab) analyzes interactions between variables, while response surface methodology identifies optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of dose-response curves and IC50 values, normalized to control benchmarks, can clarify trends. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) is critical. For example, discrepancies in antimicrobial activity might require retesting under standardized CLSI guidelines .

Q. What advanced analytical techniques confirm structural integrity and degradation products?

  • Answer : High-resolution mass spectrometry (HRMS) and NMR (1H/13C, 2D COSY/HSQC) verify molecular composition and regiochemistry. For degradation studies, LC-MS/MS identifies hydrolyzed byproducts (e.g., free carboxylic acid from ester cleavage). X-ray crystallography, if applicable, resolves stereochemical ambiguities in crystalline derivatives .

Q. How can this compound be utilized in medicinal chemistry for lead optimization?

  • Answer : The carbamoyl group serves as a bioisostere for ester or urea functionalities. Structure-activity relationship (SAR) studies involve synthesizing analogs with halogen substitutions (e.g., fluoro for chloro) or modifying the acetate moiety to enhance pharmacokinetic properties. In vitro ADMET profiling (e.g., microsomal stability, plasma protein binding) prioritizes candidates for in vivo testing .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to minimize resource-intensive trials .
  • Computational Workflows : Integrate Gaussian or COMSOL Multiphysics for reaction simulation and process scaling .
  • Analytical Validation : Cross-reference spectral data with public databases (PubChem, EPA DSSTox) to ensure reproducibility .

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